

# Early-Phase Clinical Trial Results for Intravenous Olcegepant: A Technical Whitepaper

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## Compound of Interest

Compound Name: Olcegepant

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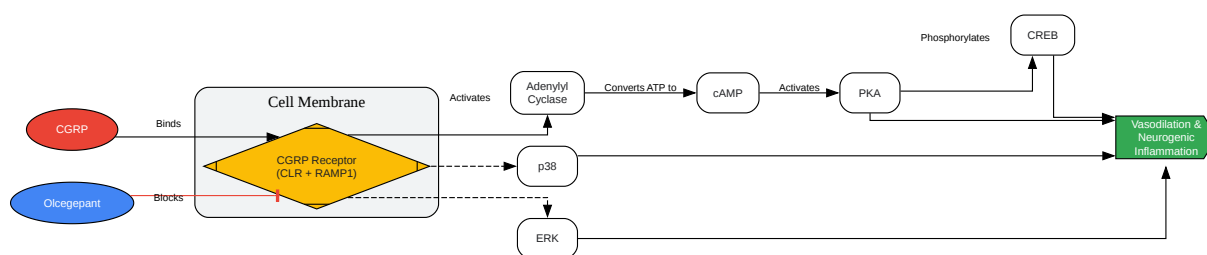
## Introduction

**Olcegepant** (formerly BIBN 4096 BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine, primarily through vasodilation and nociceptive signaling.[4] The development of **Olcegepant** as an intravenous formulation marked a significant milestone, providing the first clinical proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy for the acute treatment of migraine.[5] This technical guide provides an in-depth summary of the early-phase clinical trial results for intravenous **Olcegepant**, focusing on its pharmacokinetics, clinical efficacy, safety profile, and mechanism of action. The development of an oral formulation of **Olcegepant** was ultimately halted due to low bioavailability, which necessitated its intravenous administration.

## Mechanism of Action: CGRP Receptor Antagonism

**Olcegepant** exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to be key contributors to migraine pain. By binding to the CGRP receptor, **Olcegepant** prevents CGRP from exerting its effects, thus mitigating these pathological processes.

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), and activation of other signaling molecules such as p38 and ERK. **Olcegepant**'s antagonism of the CGRP receptor effectively blocks these signaling pathways.



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CGRP Signaling Pathway and **Olcegepant**'s Point of Intervention.

## Experimental Protocols

### Phase I Pharmacokinetic Study in Healthy Volunteers

A single-center, double-blind, placebo-controlled, randomized, single-rising dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous **Olcegepant** in 55 healthy male and female volunteers.

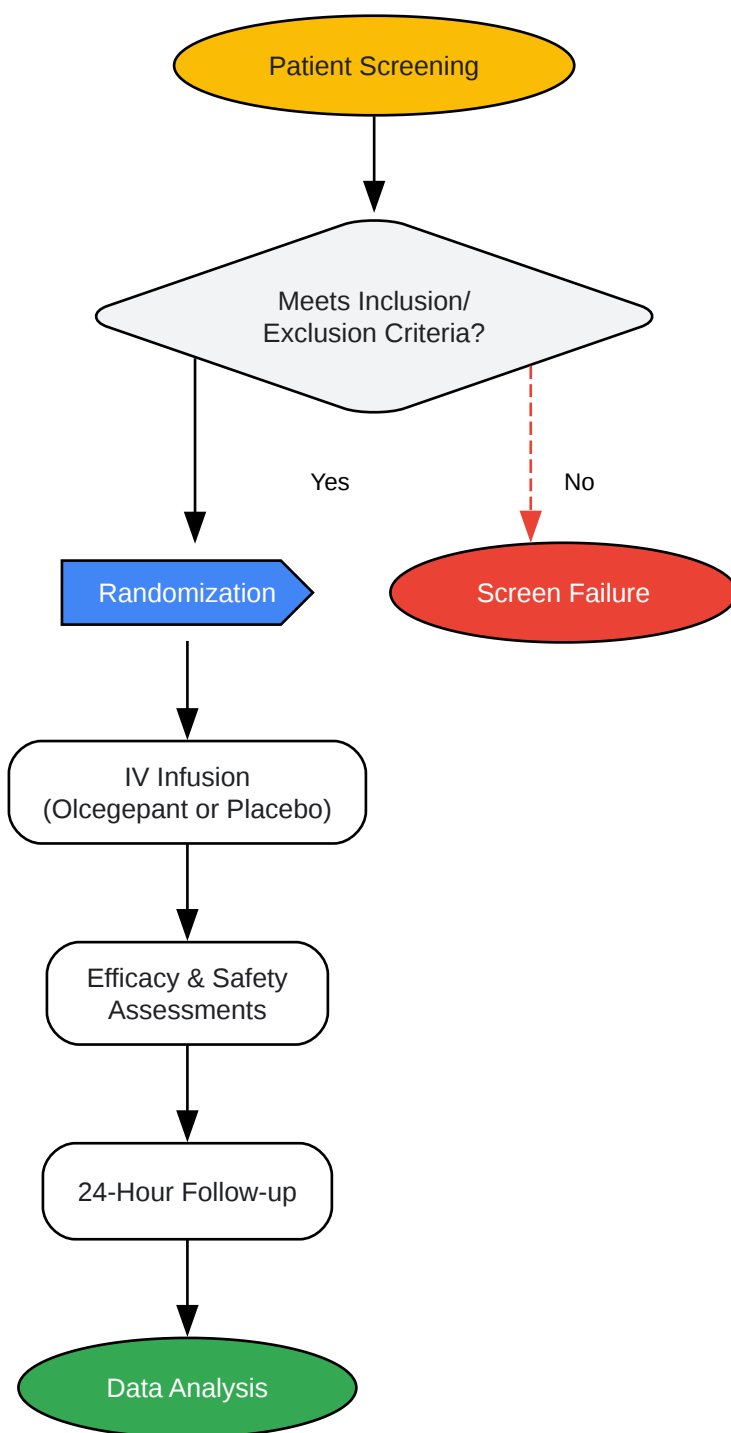
- Dosing: Single intravenous infusions of **Olcegepant** at doses of 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 mg were administered.

- Assessments: Pharmacokinetic parameters were determined from plasma concentrations of **Olcegepant**. Safety and tolerability were assessed through monitoring of adverse events, vital signs (blood pressure, pulse rate, respiratory rate), electrocardiograms (ECG), and laboratory tests.

## Phase II Efficacy and Safety Study in Migraine Patients

An international, multicenter, double-blind, randomized, placebo-controlled clinical trial was conducted to assess the efficacy and safety of intravenous **Olcegepant** for the acute treatment of migraine.

- Patient Population: 126 patients with an acute moderate to severe migraine attack lasting no more than 6 hours were enrolled.
- Dosing: Patients received a single 10-minute intravenous infusion of placebo or **Olcegepant** at doses of 0.25, 0.5, 1, 2.5, 5, or 10 mg. A group-sequential adaptive treatment-assignment design was used to minimize patient exposure.
- Primary Efficacy Endpoint: The primary endpoint was the response rate at 2 hours post-infusion, defined as a reduction in headache severity from moderate or severe to mild or no pain.
- Secondary Efficacy Endpoints: Secondary endpoints included the pain-free rate at 2 hours, sustained response over 24 hours, rate of headache recurrence, and improvement in associated symptoms such as nausea, photophobia, and phonophobia.
- Safety Assessments: Safety was evaluated by monitoring adverse events, with a focus on cardiovascular symptoms.



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Generalized Workflow of the Phase II Clinical Trial for Intravenous **Olcegepant**.

## Data Presentation

### Pharmacokinetic Profile (Phase I Study)

The pharmacokinetic parameters of intravenous **Olcegepant** were characterized in healthy volunteers. The plasma concentration-time profiles exhibited multicompartmental disposition characteristics.

Parameter	Value	Reference
Maximum Concentration (C <sub>max</sub> )	Appeared to be dose-proportional	
Terminal Half-life (t <sub>1/2</sub> )	Approximately 2.5 hours	
Total Plasma Clearance (CL)	Approximately 12 L/h	
Volume of Distribution (V <sub>ss</sub> )	Approximately 20 L	
Renal Clearance (CLR)	Approximately 2 L/h	

Data based on the 5 mg and 10 mg dose levels.

## Clinical Efficacy (Phase II Study)

The Phase II trial demonstrated the efficacy of intravenous **Olcegepant** in the acute treatment of migraine. The 2.5 mg dose was identified as the minimum effective dose.

Efficacy Endpoint (at 2 hours)	Olcegepant (2.5 mg)	Placebo	p-value	Reference
Response Rate	66%	27%	0.001	
Pain-Free Rate	Significantly superior to placebo	-	<0.05	
Sustained Response (24 hours)	Significantly superior to placebo	-	<0.05	
Recurrence of Headache	Significantly lower than placebo	-	<0.05	

Associated Symptom Improvement (at 2 hours)	Olcegepant (2.5 mg)	Placebo	Reference
Nausea	Significant improvement	-	
Photophobia	Significant improvement	-	
Phonophobia	Significant improvement	-	

## Safety and Tolerability

Intravenous **Olcegepant** was generally well-tolerated in both the Phase I and Phase II studies.

Phase I Study (Healthy Volunteers):

- Most adverse events (AEs) occurred at the highest dose of 10 mg.

- The most frequent AE was transient and mild paresthesia.
- Other AEs included fatigue.
- No serious AEs were reported.

#### Phase II Study (Migraine Patients):

- The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.
- The most common adverse event was paresthesia.
- No serious adverse events were reported, and no adverse cardiovascular symptoms were observed.

Adverse Event Profile (Phase II Study)	Olcegepant (2.5 mg)	Placebo	Reference
Overall Adverse Event Rate	25%	12%	
Most Frequent Adverse Event	Paresthesia	-	
Serious Adverse Events	None reported	None reported	

## Conclusion

The early-phase clinical trials of intravenous **Olcegepant** successfully demonstrated the efficacy and safety of CGRP receptor antagonism for the acute treatment of migraine. The rapid onset of action and favorable tolerability profile highlighted the potential of this therapeutic class. While the development of **Olcegepant** was discontinued due to its low oral bioavailability, these foundational studies paved the way for the development of second-generation oral CGRP receptor antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since become important components of migraine treatment. The

data from the intravenous **Olcegepant** trials remain a crucial reference point for understanding the clinical pharmacology of CGRP-targeted therapies.

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